3-Hydroxyprop-2-ynenitrile
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Overview
Description
3-Hydroxyprop-2-ynenitrile is an organic compound with the molecular formula C₃H₃NO It is characterized by the presence of both a hydroxyl group (-OH) and a nitrile group (-CN) attached to a propyne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Aldehydes and Ketones: One common method for preparing hydroxynitriles involves the nucleophilic addition of hydrogen cyanide to aldehydes or ketones.
From Halogenoalkanes: Another method involves the substitution reaction of halogenoalkanes with potassium cyanide in ethanol under reflux conditions.
Industrial Production Methods: Industrial production of 3-hydroxyprop-2-ynenitrile typically involves the large-scale application of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Hydroxyprop-2-ynenitrile can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: This compound can be reduced to form amines or other reduced products.
Substitution: The hydroxyl group can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Halogenated compounds or other substituted derivatives.
Scientific Research Applications
3-Hydroxyprop-2-ynenitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-hydroxyprop-2-ynenitrile involves its interaction with specific molecular targets and pathways. For example, its nitrile group can undergo nucleophilic addition reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties enable it to modulate various biochemical pathways and exert its effects .
Comparison with Similar Compounds
2-Hydroxy-2-methylpropanenitrile: Similar in structure but with a different substitution pattern.
3-Hydroxyprop-2-enenitrile: Similar but with a double bond instead of a triple bond.
Uniqueness: 3-Hydroxyprop-2-ynenitrile is unique due to its combination of a hydroxyl group and a nitrile group attached to a propyne backbone.
Properties
CAS No. |
134197-42-5 |
---|---|
Molecular Formula |
C3HNO |
Molecular Weight |
67.05 g/mol |
IUPAC Name |
3-hydroxyprop-2-ynenitrile |
InChI |
InChI=1S/C3HNO/c4-2-1-3-5/h5H |
InChI Key |
MFULLVYZEDMJEZ-UHFFFAOYSA-N |
Canonical SMILES |
C(#CO)C#N |
Origin of Product |
United States |
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